molecular formula C9H13NO2 B15113734 3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole

3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole

Cat. No.: B15113734
M. Wt: 167.20 g/mol
InChI Key: IWRHQBYXCBEQJX-UHFFFAOYSA-N
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Description

3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole is a heterocyclic organic compound that features a five-membered oxazole ring with a cyclobutoxymethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl bromide with 5-methyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-5-methyl-1,2-oxazole
  • 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole
  • 3-(Cyclohexylmethyl)-5-methyl-1,2-oxazole

Uniqueness

3-(Cyclobutoxymethyl)-5-methyl-1,2-oxazole is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(cyclobutyloxymethyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C9H13NO2/c1-7-5-8(10-12-7)6-11-9-3-2-4-9/h5,9H,2-4,6H2,1H3

InChI Key

IWRHQBYXCBEQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2CCC2

Origin of Product

United States

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